![molecular formula C28H52N2O4 B1204414 Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate CAS No. 52829-07-9](/img/structure/B1204414.png)
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Overview
Description
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is a chemical compound used as a UV light stabilizer in various applications. It falls under the category of hindered amine light stabilizers (HALS) . Its primary purpose is to retard degradation caused by thermal and photo-oxidation processes in polymers and plastic materials. Notably, it is employed in the medical and food industries due to its stability and safety profile .
Molecular Structure Analysis
The molecular formula of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is C28H52N2O4 , and its molecular weight is 480.72 g/mol . The compound consists of a sebacate ester group linked to a tetramethylpiperidine moiety. The nitroxyl radicals within the structure contribute to its UV-stabilizing properties .
Chemical Reactions Analysis
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate acts as a heat controller that can react with phenolic antioxidants incorporated in polymers. Its role is to scavenge free radicals generated during UV exposure, thereby preventing polymer degradation. The specific chemical reactions involve the interaction between the nitroxyl radicals and reactive species formed during photo-oxidation .
Physical And Chemical Properties Analysis
Scientific Research Applications
UV Stabilization in Plastics
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is widely used as a hindered amine light stabilizer (HALS) in plastic materials . It acts as a heat controller and reacts with phenolic antioxidants incorporated in polymers, providing protection against ultraviolet (UV) radiation. This application is crucial for extending the life of plastics exposed to sunlight and other sources of UV radiation.
Pharmaceutical Packaging
The compound is utilized in the manufacturing and packaging of pharmaceutical products . Its stability and non-reactivity make it an ideal component for containers and packaging materials that need to maintain the integrity of the pharmaceuticals over time.
Synthesis of Recyclable Water-Based Polyurethane
In the synthesis of recyclable water-based polyurethane, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is used in combination with titanium oxide (TiO2) and poly(oxytetramethylene)glycol (PTMG) . This application highlights its role in creating environmentally friendly materials that can be recycled, reducing waste and promoting sustainability.
Organic Electronics
The compound is a precursor in the synthesis of conductive polymers used in organic electronics . These polymers exhibit electrochemical properties that are beneficial for applications such as organic radical batteries and supercapacitors, where high redox potential and specific capacity are desired.
Synthesis of Dendrimers
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate serves as a building block for the construction of dendrimers . Dendrimers are highly branched, star-shaped macromolecules used in various applications, including drug delivery systems, due to their ability to host molecules within their structure.
Light Stabilizers in Polymer Synthesis
As a key intermediate for preparing new types of HALS, this compound is significant in the synthesis of many polymers, such as polypropylene, polyethylene, polystyrene, polyvinylchloride, polyamides, polyesters, polyacetals, and polyurethanes . The HALS derived from it are characterized by high efficiency, heat-resistance, and compatibility with antioxidants.
Conductive Polymer Structure Implementation
The compound is implemented into a conductive polymer structure, which is essential for developing materials used in energy storage and conversion devices . This application is particularly relevant in the field of renewable energy, where efficient and durable materials are needed.
Continuous-Flow Synthesis
In a novel application, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is synthesized in a continuous-flow process, which offers advantages in terms of efficiency and scalability . This method is important for industrial-scale production, where consistent quality and high throughput are required.
Future Directions
Research on Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate continues to explore its applications in various polymer systems, including plastics, coatings, and adhesives. Future studies may focus on optimizing its performance, understanding its interactions with other additives, and exploring novel formulations for enhanced UV protection .
properties
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITRBUPOXXBIJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0028030 | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
CAS RN |
52829-07-9 | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52829-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL) SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6803A71201 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.